molecular formula C7H9ClN4O2 B13214554 4-Chloro-6-(1,4-dioxan-2-yl)-1,3,5-triazin-2-amine

4-Chloro-6-(1,4-dioxan-2-yl)-1,3,5-triazin-2-amine

Cat. No.: B13214554
M. Wt: 216.62 g/mol
InChI Key: YGBOWYQRNKWQSX-UHFFFAOYSA-N
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Description

4-Chloro-6-(1,4-dioxan-2-yl)-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C8H9ClN2O2 It is a derivative of triazine, a class of nitrogen-containing heterocycles

Preparation Methods

The synthesis of 4-Chloro-6-(1,4-dioxan-2-yl)-1,3,5-triazin-2-amine typically involves the reaction of 4-chloro-1,3,5-triazine with 1,4-dioxane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Chloro-6-(1,4-dioxan-2-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the triazine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amine and dioxane derivatives.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-6-(1,4-dioxan-2-yl)-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other triazine derivatives, which are valuable in various chemical processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(1,4-dioxan-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-Chloro-6-(1,4-dioxan-2-yl)-1,3,5-triazin-2-amine can be compared with other triazine derivatives, such as:

    4-Chloro-6-(1,4-dioxan-2-yl)pyrimidine: Similar in structure but with a pyrimidine ring instead of a triazine ring.

    4-Chloro-6-(1,4-dioxan-2-yl)-1,3,5-triazine: Lacks the amine group, leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H9ClN4O2

Molecular Weight

216.62 g/mol

IUPAC Name

4-chloro-6-(1,4-dioxan-2-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C7H9ClN4O2/c8-6-10-5(11-7(9)12-6)4-3-13-1-2-14-4/h4H,1-3H2,(H2,9,10,11,12)

InChI Key

YGBOWYQRNKWQSX-UHFFFAOYSA-N

Canonical SMILES

C1COC(CO1)C2=NC(=NC(=N2)Cl)N

Origin of Product

United States

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